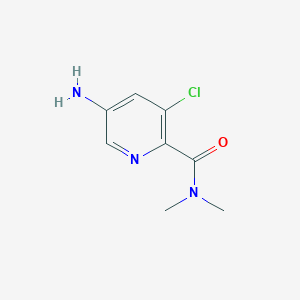
5-amino-3-chloro-N,N-dimethylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-chloro-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an amino group, a chlorine atom, and two methyl groups attached to the nitrogen atom of the picolinamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-chloro-N,N-dimethylpicolinamide typically involves multiple steps. One common method starts with the chlorination of 3-methylpyridine to form 3-chloro-5-methylpyridine. This intermediate is then subjected to nitration to introduce the nitro group, resulting in 3-chloro-5-nitro-5-methylpyridine. The nitro group is subsequently reduced to an amino group using catalytic hydrogenation, yielding 5-amino-3-chloro-5-methylpyridine. Finally, the dimethylation of the amino group is achieved using dimethyl sulfate or a similar reagent to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-3-chloro-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or sodium alkoxides.
Major Products Formed
Oxidation: 5-nitroso-3-chloro-N,N-dimethylpicolinamide.
Reduction: this compound.
Substitution: 5-amino-3-hydroxy-N,N-dimethylpicolinamide.
Aplicaciones Científicas De Investigación
5-amino-3-chloro-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 5-amino-3-chloro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the inhibition of enzyme activity or the activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-3-chloro-N,N-dimethylbenzamide
- 5-amino-3-chloro-N,N-dimethylpropylamine
- 5-amino-3-chloro-N,N-dimethylpyridine
Uniqueness
5-amino-3-chloro-N,N-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorine atom, and two methyl groups on the nitrogen atom makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H10ClN3O |
|---|---|
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
5-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-12(2)8(13)7-6(9)3-5(10)4-11-7/h3-4H,10H2,1-2H3 |
Clave InChI |
WAOLQYMUPVNRGD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


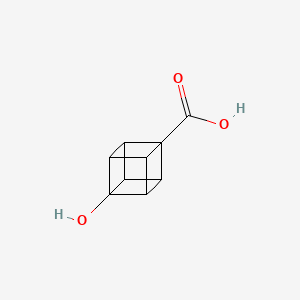

![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)

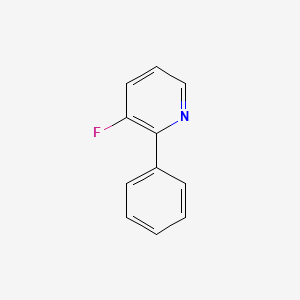
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)
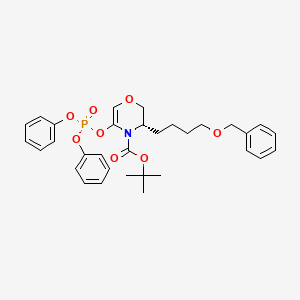

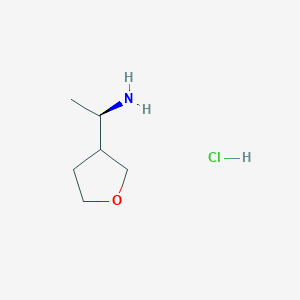
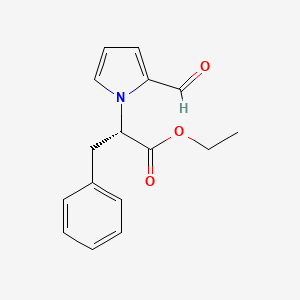
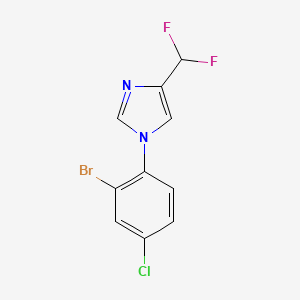
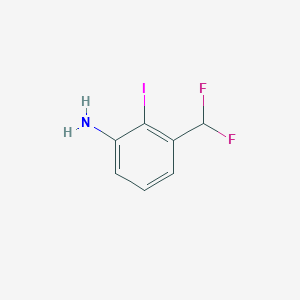
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
